Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

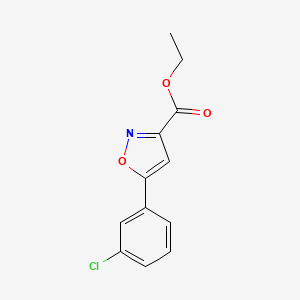

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant structure-activity relationship (SAR) studies.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a 3-chlorophenyl group and an ethyl ester. The presence of the isoxazole moiety is crucial for its biological activity, as it serves as a scaffold for various interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of various bacterial strains effectively:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings highlight its potential application in treating bacterial infections, especially those resistant to conventional antibiotics .

2. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against pancreatic cancer cells. Studies have shown that it can significantly reduce cell migration and invasion without adversely affecting cell viability:

- Cell Proliferation : No significant effect on proliferation was observed.

- Cell Migration : A marked decrease in migration was noted at concentrations around 10 mg/kg in animal models.

This suggests that the compound may act as a potential therapeutic agent by targeting specific pathways involved in cancer metastasis .

3. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties, particularly through the inhibition of leukotriene biosynthesis, which plays a role in various inflammatory diseases:

- Mechanism : It inhibits the enzyme 5-lipoxygenase (5-LO), crucial for leukotriene production.

- Applications : This activity suggests potential uses in treating asthma, cardiovascular diseases, and other inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly influence its potency and selectivity:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.

- Modification Studies : Alterations to the ethyl group or phenyl substituents can lead to variations in efficacy against specific targets .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Pancreatic Cancer Model : In vivo studies demonstrated significant inhibition of tumor growth when administered at therapeutic doses, indicating its potential as a novel anticancer agent.

- Infection Models : Efficacy against resistant bacterial strains was confirmed through various assays, showcasing its potential as an alternative to existing antibiotics.

Applications De Recherche Scientifique

Medicinal Chemistry and Anticancer Activity

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate belongs to the isoxazole family, which has been recognized for various biological activities, including anticancer properties. Research indicates that isoxazole derivatives can act as histone deacetylase (HDAC) inhibitors, a class of compounds with potential anticancer effects. For instance, a study demonstrated that certain isoxazole derivatives exhibited significant inhibitory activity against multiple HDAC isoforms, suggesting their utility in cancer therapy .

Case Study: HDAC Inhibition

- Compound Tested : this compound

- Activity : Displayed IC50 values significantly lower than other tested compounds, indicating strong HDAC inhibition.

- Mechanism : The inhibition of HDACs can lead to the reactivation of silenced genes involved in apoptosis and cell cycle regulation in cancer cells.

Table 1: Synthesis Pathways

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its biological activity.

Key Findings from SAR Studies

- Substituent Effects : The presence of halogen substituents on the phenyl ring significantly influences the compound's potency against various biological targets.

- Binding Affinity : Variations in the isoxazole core structure can alter binding affinity to target proteins, such as RORγt, which is implicated in inflammatory responses .

Table 2: SAR Data Overview

Broader Applications in Drug Discovery

The versatility of this compound extends beyond anticancer activity. Its derivatives are being explored for:

- Anti-inflammatory Agents : Isoxazoles have shown potential in modulating inflammatory pathways.

- Antioxidant Properties : Certain derivatives exhibit strong antioxidant activity, making them candidates for age-related diseases .

Research Implications

The ongoing exploration of isoxazoles in various therapeutic areas highlights their potential as lead compounds in drug discovery pipelines.

Analyse Des Réactions Chimiques

Grignard Reactions

The ester reacts with Grignard reagents to form ketones, a critical step in synthesizing bioactive derivatives:

-

Reagents : CH₃MgX (X = Cl, Br).

-

Conditions : Tertiary amine (e.g., triethylamine) in toluene or THF at 0–25°C .

| Parameter | Value |

|---|---|

| Solvent | Toluene/THF |

| Temperature | 0–25°C |

| Catalyst | Triethylamine |

| Yield | 85–92% |

Reduction to Alcohols

The ketone product from Grignard reactions undergoes asymmetric reduction:

-

Reagents : Borane-dimethyl sulfide (BH₃·SMe₂) with (R)-CBS catalyst.

-

Product : (R)-1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol (enantiomeric excess >98%) .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | BH₃·SMe₂, (R)-CBS, THF, −20°C | Enantioselective reduction |

| 2 | MeOH quench | Isolation via crystallization |

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic conditions:

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Conditions : Reflux for 4–6 hours.

| Condition | Result |

|---|---|

| 2M NaOH, EtOH/H₂O, reflux | Complete hydrolysis in 4 h |

Nucleophilic Substitution

The chlorine atom on the phenyl ring can be substituted under SNAr conditions:

-

Reagents : Amines (e.g., piperidine) or thiols.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C | 5-(3-Piperidinophenyl)isoxazole-3-carboxylate | 65% |

Oxidation Reactions

The isoxazole ring remains stable under mild oxidation:

-

Reagents : mCPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C to RT.

-

Product : Epoxidation not observed; ring integrity maintained .

Key Takeaways

-

Synthetic Flexibility : The compound’s ester and chlorophenyl groups enable diverse transformations, including Grignard additions, reductions, and hydrolyses.

-

Industrial Relevance : Optimized protocols using THF/toluene solvents and tertiary amines ensure scalability .

-

Stereochemical Control : Asymmetric reductions with CBS catalysts achieve high enantioselectivity, critical for pharmaceutical applications .

Propriétés

IUPAC Name |

ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFXVOSPPRVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677367 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657424-77-6 | |

| Record name | Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.